![molecular formula C16H18N2O4S B1326847 ((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid CAS No. 1142204-54-3](/img/structure/B1326847.png)
((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, ((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid, is a derivative of 4-methoxyphenylacetic acid, which is a non-steroidal anti-inflammatory compound. The structure of this compound suggests that it may have potential pharmacological properties, given the presence of the methoxyphenyl group which is a common feature in various bioactive molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized by cyclization with thiosemicarbazide, indicating a method that could potentially be adapted for the synthesis of the compound . Another study describes the synthesis of 4-methoxyphenylacetic acid from anisole, which could serve as a starting point for the synthesis of more complex derivatives . These methods involve steps like Friedel-Crafts reactions, which could be relevant for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, the stereochemistry of polymeric derivatives of 4-methoxyphenylacetic acid was analyzed using 1H and 13C NMR spectroscopies . Additionally, the molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid was elucidated, showing the orientation of substituents on the phenyl ring and their electronic effects . These studies provide insights into how substituents can affect the overall molecular conformation and electronic distribution, which is crucial for understanding the behavior of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of 4-methoxyphenylacetic acid derivatives can be inferred from the reactions they undergo. For instance, the regioselective bromination of 4-methoxyphenylacetic acid to produce 2-(3-Bromo-4-methoxyphenyl)acetic acid demonstrates the susceptibility of the methoxyphenyl ring to electrophilic substitution reactions . The reactivity of the acetic acid moiety in forming hydrogen-bonded dimers is also noted, which could influence the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxyphenylacetic acid derivatives can be diverse. The introduction of different substituents can lead to variations in properties such as solubility, melting point, and reactivity. For example, the presence of a methoxy group and its orientation relative to the phenyl ring can affect the compound's electronic properties and hydrogen bonding capability . The synthesis of polymeric derivatives also suggests that these compounds can be incorporated into larger macromolecules, which could alter their physical properties significantly .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates, including compounds related to (4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid, have been synthesized and evaluated for antimicrobial activity. These compounds demonstrated good activity against various microorganisms, comparable to ampicillin (Fandaklı et al., 2012).
Efficient Synthesis Methods
- OxymaPure/DIC has been utilized as an efficient reagent for the synthesis of α-ketoamide derivatives, closely related to (4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid. This method is noted for its high purity and yield, offering a significant improvement in the synthesis process (El‐Faham et al., 2013).
Chemical Reactivity and Synthesis of Derivatives
- Studies have shown the successful synthesis of various derivatives of 1,4-dihydro-2-methyl-4-oxo-3-quinolineglyoxylic acid, which shares structural similarities with (4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid. These derivatives play a crucial role in the development of new compounds with potential applications in medicinal chemistry (Kurihara et al., 1983).
Biological Evaluation of Novel Derivatives
- Novel derivatives, such as 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, which are structurally related to the compound , have been synthesized and evaluated for biological activity. This includes assessing their potential as antimicrobial agents and in other biological applications (Farouk et al., 2021).
Eigenschaften
IUPAC Name |
2-(4-methoxy-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-13-6-4-12(5-7-13)18(11-16(20)21)10-15(19)17-9-14-3-2-8-23-14/h2-8H,9-11H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGNBEADOCLIKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CS2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

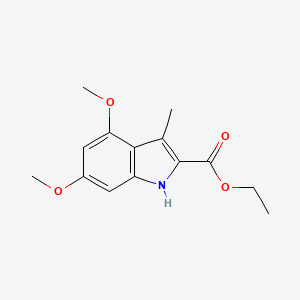

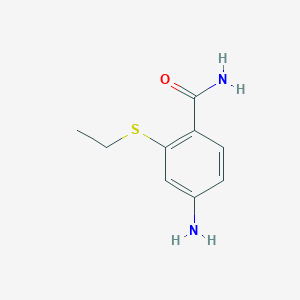
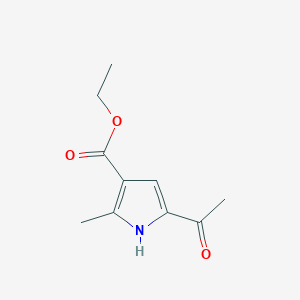


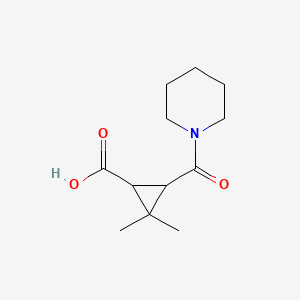
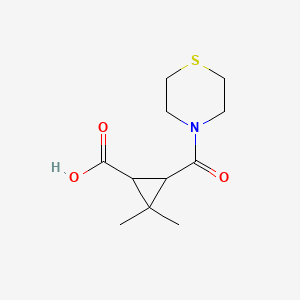
![3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326809.png)
![2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1326811.png)
![2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid](/img/structure/B1326814.png)
![[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326819.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326822.png)
![[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326825.png)